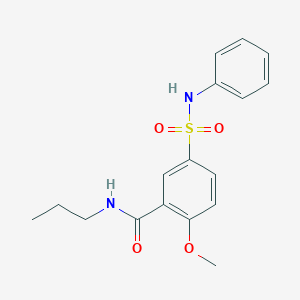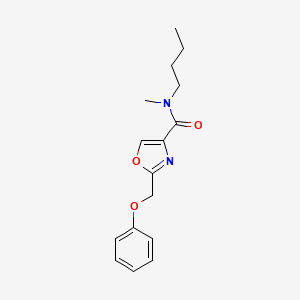
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide, also known as Ro 31-8220, is a chemical compound that belongs to the benzamide class of compounds. This compound has been widely studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 involves the inhibition of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to have several biochemical and physiological effects. In cancer research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to reduce oxidative stress and inflammation. In neurological research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 research. One potential direction is the development of novel PKC inhibitors based on the structure of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220. Another direction is the investigation of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC, and it has several biochemical and physiological effects. While 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has some limitations, its advantages make it a valuable tool for lab experiments. Future research directions include the development of novel PKC inhibitors and investigation of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 in combination with other drugs.
合成法
The synthesis of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 involves the reaction of 2-methoxy-N-propylbenzamide with aniline-4-sulfonic acid. This reaction is carried out in the presence of a catalyst such as triethylamine, which helps in the formation of the desired product. The reaction is typically carried out under reflux conditions for several hours, after which the product is purified using column chromatography.
科学的研究の応用
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to inhibit the growth of tumor cells in vitro and in vivo. In cardiovascular research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to reduce the damage caused by ischemia-reperfusion injury. In neurological research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
特性
IUPAC Name |
2-methoxy-5-(phenylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-11-18-17(20)15-12-14(9-10-16(15)23-2)24(21,22)19-13-7-5-4-6-8-13/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYIAFZTCAWQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)

![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)


![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)
![4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)


![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)